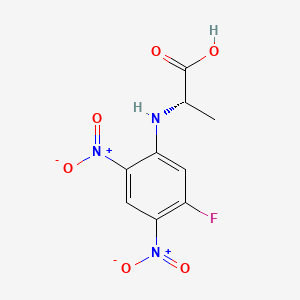

1-Fluoro-2,4-dinitrophenyl-5-alanine

Description

Historical Context and Evolution of Dinitrophenyl Chemistry in Academic Research

The journey of dinitrophenyl chemistry is a compelling narrative of scientific discovery, beginning with early applications in protein sequencing and evolving to the sophisticated chiral separations of today.

The genesis of dinitrophenylation in biochemical analysis is largely credited to Frederick Sanger's pioneering work in the 1940s. wikipedia.org He utilized 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), now famously known as Sanger's reagent, for the N-terminal sequencing of proteins, most notably insulin. wikipedia.org The reaction involves the nucleophilic substitution of the fluorine atom by the free amino group of the N-terminal amino acid of a polypeptide chain. This forms a stable dinitrophenyl (DNP) derivative, which can withstand acid hydrolysis of the peptide bonds. wikipedia.org Subsequent chromatographic identification of the DNP-amino acid reveals the identity of the N-terminal residue. wikipedia.org This groundbreaking method provided the first-ever means to determine the amino acid sequence of a protein and was a cornerstone in the establishment of molecular biology.

While Sanger's reagent was revolutionary for protein sequencing, it could not distinguish between enantiomers (D- and L-forms) of amino acids. The need for a reagent that could resolve chiral molecules led to the development of chiral derivatizing agents (CDAs). In 1984, Paul Marfey introduced 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), which came to be known as Marfey's reagent. springernature.com This compound is synthesized by the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with L-alanine amide. proquest.com

Marfey's reagent retains the reactive fluoride (B91410) of Sanger's reagent but incorporates a chiral center (the L-alanine amide moiety). akjournals.com When L-FDAA reacts with a racemic mixture of amino acids, it forms a pair of diastereomers (L-FDAA-L-amino acid and L-FDAA-D-amino acid). These diastereomers, unlike enantiomers, have different physical properties and can be separated by standard achiral chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC). springernature.com The development of Marfey's reagent was a significant milestone, providing a simple and reliable method for the determination of the enantiomeric composition of amino acids. proquest.com

The primary distinction between Marfey's reagent and Sanger's reagent lies in the chirality of the former. This fundamental difference dictates their respective applications in chemical research.

| Feature | Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) | Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) |

| Chirality | Achiral | Chiral (contains an L-alanine amide moiety) |

| Primary Application | N-terminal amino acid sequencing of proteins and peptides. wikipedia.org | Determination of the enantiomeric composition of amino acids and other primary amines. proquest.comnih.gov |

| Reaction Products with Racemic Amino Acids | Forms a single DNP-derivative for each amino acid, regardless of its stereochemistry. | Forms a pair of diastereomers for each racemic amino acid (e.g., L-FDAA-L-amino acid and L-FDAA-D-amino acid). springernature.com |

| Separation of Products | DNP-amino acids are separated based on the properties of the amino acid side chain. | Diastereomers are separated based on their different physical properties using achiral chromatography. fishersci.com |

| Information Provided | Identifies the N-terminal amino acid of a polypeptide. wikipedia.org | Determines the ratio of D- and L-enantiomers of an amino acid. nih.gov |

The introduction of the chiral center in Marfey's reagent provides a distinct advantage for stereochemical analysis. The resulting diastereomers typically exhibit a predictable elution order in RP-HPLC, with the L-L diastereomer eluting before the L-D diastereomer. fishersci.com This predictable behavior simplifies the assignment of absolute configuration. Furthermore, variants of Marfey's reagent have been synthesized by replacing the L-alanine amide with other amino acid amides to optimize the separation of specific amino acids. akjournals.com

Academic Significance and Research Scope of 1-Fluoro-2,4-dinitrophenyl-5-alanine

The introduction of this compound has had a far-reaching impact on various scientific disciplines, solidifying its position as an indispensable tool in academic research.

The ability to determine the enantiomeric purity of amino acids is crucial in many areas of research. For instance, the presence of D-amino acids in biological systems, once thought to be an anomaly, is now recognized as having significant physiological roles. nih.gov Marfey's reagent has been instrumental in the detection and quantification of these D-amino acids in various biological samples. nih.govresearchgate.net

The method's reliability and simplicity have made it a standard technique for:

Confirming the stereochemistry of natural products: Many bioactive peptides and other natural products contain non-proteinogenic or D-amino acids, and determining their absolute configuration is essential for understanding their structure-activity relationships. researchgate.net

Monitoring racemization in peptide synthesis: The synthesis of peptides can sometimes lead to the racemization of amino acid residues, which can affect the biological activity of the final product. Marfey's reagent is used to assess the extent of racemization during synthesis. springernature.com

Studying enzyme stereospecificity: Enzymes are highly stereospecific, and Marfey's reagent can be used to analyze the enantiomeric composition of the products of enzymatic reactions. springernature.com

The following table presents typical retention time differences for diastereomeric pairs of amino acids derivatized with L-FDAA, illustrating the effective separation achieved with this reagent.

| Amino Acid | Retention Time of L-FDAA-L-Amino Acid (min) | Retention Time of L-FDAA-D-Amino Acid (min) | Elution Order |

| Alanine (B10760859) | 25.4 | 30.1 | L then D |

| Valine | 35.2 | 42.5 | L then D |

| Leucine | 41.8 | 50.3 | L then D |

| Phenylalanine | 43.5 | 52.8 | L then D |

| Aspartic Acid | 18.9 | 22.4 | L then D |

| Glutamic Acid | 20.1 | 24.0 | L then D |

Note: Retention times are illustrative and can vary depending on the specific HPLC conditions (column, mobile phase, gradient, etc.). The consistent elution order of L before D is a key feature of the method.

Beyond its direct application in chiral analysis, this compound has played a significant role in the development of new analytical methodologies. The principles of Marfey's method have been adapted and extended to create more advanced analytical techniques. researchgate.net

For example, the "advanced Marfey's method" utilizes a leucinamide variant of the reagent (FDLA) and couples the HPLC separation with mass spectrometry (LC-MS). acs.org This allows for the simultaneous determination of the stereochemistry and the mass of the amino acid, which is particularly useful for identifying unknown or modified amino acids in complex mixtures. acs.org The development of such methods highlights the versatility of the dinitrophenyl scaffold in creating powerful analytical tools.

The application of Marfey's reagent and its analogs continues to expand, finding utility in diverse areas such as metabolomics, food science, and environmental analysis, where the determination of chiral compounds is of growing importance. semanticscholar.org

Contributions to Mechanistic Understanding of Molecular Interactions

The ability to determine the precise stereochemistry of amino acids using reagents like 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) is fundamental to unraveling the mechanistic details of molecular interactions. The three-dimensional structure of a peptide or protein, which is dictated by the specific sequence and chirality of its amino acids, governs its binding affinity and specificity for receptors, enzymes, and other binding partners. By enabling the accurate characterization of these chiral centers, dinitrophenyl reagents provide a critical tool for understanding how molecules recognize and interact with one another at a mechanistic level.

A key area where this has been impactful is in the study of natural products and peptide-based drugs. The biological activity of many peptides is exquisitely sensitive to the presence of D-amino acids, which are less common than their L-counterparts. The incorporation of a D-amino acid can confer resistance to enzymatic degradation or induce a specific conformation required for high-affinity binding to a biological target. Marfey's reagent has been extensively used to identify the presence and position of these D-amino acids in novel peptides. nih.gov This information is crucial for building accurate three-dimensional models of the peptide, which can then be used in molecular docking studies to understand how it fits into the binding pocket of its receptor. By knowing the precise stereochemical configuration, researchers can rationalize the observed binding affinities and design more potent and selective analogs.

Furthermore, the quantitative nature of the analysis with Marfey's reagent allows for the study of racemization in peptide synthesis. nih.gov Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can be a significant side reaction during the chemical synthesis of peptides. The presence of even small amounts of the wrong stereoisomer can have a dramatic effect on the biological activity and safety of a synthetic peptide. By accurately quantifying the extent of racemization, chemists can optimize reaction conditions to maintain the stereochemical integrity of the desired product. This is essential for producing pure, active peptides for research and therapeutic applications, and for ensuring that any observed biological activity is attributable to the correct stereoisomer, thus preserving the integrity of mechanistic studies.

The application of these reagents also extends to enzyme kinetics and inhibitor design. The stereospecificity of enzymes is a fundamental principle of biochemistry. An enzyme may bind to one enantiomer of a substrate or inhibitor with high affinity while showing little to no affinity for the other. By synthesizing and characterizing both enantiomers of a potential inhibitor and confirming their stereochemical purity with a chiral derivatizing agent, researchers can probe the stereochemical requirements of an enzyme's active site. This information is invaluable for understanding the enzyme's mechanism of action and for the rational design of potent and specific inhibitors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

346-48-5 |

|---|---|

Molecular Formula |

C9H8FN3O6 |

Molecular Weight |

273.17 g/mol |

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoic acid |

InChI |

InChI=1S/C9H8FN3O6/c1-4(9(14)15)11-6-2-5(10)7(12(16)17)3-8(6)13(18)19/h2-4,11H,1H3,(H,14,15)/t4-/m0/s1 |

InChI Key |

WLZJKCUZPMEFKC-BYPYZUCNSA-N |

SMILES |

CC(C(=O)O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |

Other CAS No. |

346-48-5 |

Synonyms |

1-fluoro-2,4-dinitrophenyl-5-alanine FDNPA |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoro 2,4 Dinitrophenyl 5 Alanine and Its Analogs

Synthesis of the Core 1-Fluoro-2,4-dinitrophenyl Moiety

Precursor Compounds and Initial Reaction Pathways

The primary precursor for the synthesis of DFDNB is typically a difluorobenzene isomer. The synthesis involves an electrophilic aromatic substitution reaction, specifically nitration. A common pathway for analogous compounds, such as 1,5-dichloro-2,4-dinitrobenzene, starts with m-dichlorobenzene. orgsyn.org This is treated with a potent nitrating agent, which is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com

Reaction Scheme for DFDNB Synthesis

1,3-Difluorobenzene + 2 HNO₃ (in H₂SO₄) → 1,5-Difluoro-2,4-dinitrobenzene (B51812) + 2 H₂O

Similarly, the related Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, FDNB) is synthesized from 1-chloro-2,4-dinitrobenzene (B32670) by reaction with potassium fluoride (B91410) (KF) in a solvent like nitrobenzene, showcasing an alternative pathway involving nucleophilic substitution to introduce the fluorine atom. wikipedia.org

Regioselectivity Considerations in Nitration and Fluorination Steps

The regiochemical outcome of the nitration reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 1,3-difluorobenzene, the fluorine atoms are activating groups and are ortho, para-directors for electrophilic aromatic substitution. acs.orglibretexts.org This is due to the ability of their lone pairs of electrons to stabilize the positively charged intermediate (the arenium ion or sigma complex) through resonance. libretexts.org

The first nitro group will be directed to the C4 position, which is para to one fluorine and ortho to the other. This position is sterically accessible and electronically activated.

The introduction of the first strongly electron-withdrawing nitro group deactivates the ring, making the second nitration more difficult. However, the directing influence of the two fluorine atoms still controls the position of the second nitro group.

The second nitro group is directed to the C2 position, which is ortho to both fluorine atoms.

The presence of strongly electron-withdrawing groups, like the nitro groups, on the benzene (B151609) ring is crucial for the subsequent step in the synthesis of Marfey's reagent, as they activate the ring for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

Attachment of the Alanine (B10760859) Amide Auxiliary

The final step in creating 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is the conjugation of L-alanine amide to the DFDNB core. This reaction is a cornerstone of its synthesis and relies on the principles of nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions for Conjugation

The attachment of the L-alanine amide is achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgchemistrysteps.comakjournals.com In this reaction, the aromatic ring, which is made highly electron-deficient by the two nitro groups, is attacked by a nucleophile. masterorganicchemistry.comyoutube.com The amino group of L-alanine amide acts as the nucleophile, attacking the carbon atom bonded to one of the fluorine atoms. akjournals.com

This attack is favored at the C1 or C5 position because the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized and stabilized by the adjacent ortho and para nitro groups through resonance. wikipedia.orglibretexts.org Following the nucleophilic addition, a fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in the final product. chemistrysteps.com The fluorine atom is an excellent leaving group in this specific context because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity that polarizes the C-F bond. masterorganicchemistry.com

The reaction proceeds as follows:

Reaction Scheme for FDAA Synthesis

1,5-Difluoro-2,4-dinitrobenzene + L-Alanine Amide → 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide + HF

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is essential for achieving high yield and purity of the final reagent. Several factors, including the base, solvent, temperature, and reaction time, are carefully controlled.

A mild base is required to deprotonate the amino group of the alanine amide, increasing its nucleophilicity, and to neutralize the hydrogen fluoride (HF) produced during the reaction. Common bases include sodium bicarbonate (NaHCO₃) or organic bases like triethylamine (B128534) (TEA). nih.govacs.org The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile (B52724) (ACN), which can dissolve both the polar and non-polar reactants. nih.govacs.orgpeptide.com

Studies have shown that incubating the reaction mixture at a moderately elevated temperature, typically between 37°C and 40°C, for a specific duration (e.g., 1 to 24 hours) can drive the reaction to completion. nih.govacs.orgnih.gov The reaction is often monitored to ensure that the starting materials are consumed, and upon completion, it is quenched by adding an acid, such as hydrochloric acid (HCl), to neutralize the excess base and stop the reaction. nih.govacs.org

Table 1: Optimized Reaction Conditions for the Synthesis of FDAA.

Isolation and Purification Techniques for Research-Grade Reagent

After the synthesis, the crude product contains the desired 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, unreacted starting materials, salts, and by-products. Achieving the high purity required for a research-grade reagent necessitates effective isolation and purification methods.

A common initial step involves precipitating the product from the reaction mixture. For instance, after cooling, the product may be collected by filtration and then washed with solvents like boiling water and boiling ethanol (B145695) to remove impurities. orgsyn.org

For higher purity, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the product from closely related impurities. researchgate.net The crude mixture is injected into an HPLC system equipped with a C18 column, and a gradient of solvents, such as acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or a buffer like sodium acetate, is used to elute the components at different times. acs.orgresearchgate.net

An alternative and often simpler method for desalting and purification is the use of solid-phase extraction (SPE) cartridges, such as those packed with C18-silica. nih.gov The reaction mixture is passed through the cartridge, which retains the desired product while allowing salts and more polar impurities to be washed away. The purified product is then eluted with a stronger organic solvent. The final product is often a yellow solid, which can be dried and stored for future use. fishersci.com

Synthesis of Chiral Variants and Related Derivatives

The synthesis of analogs of FDAA is primarily driven by the need to improve the resolution of diastereomeric derivatives, especially for non-proteinogenic or challenging amino acids that are difficult to separate using the standard reagent. escholarship.org By modifying the chiral auxiliary—the amino acid amide portion of the molecule—researchers can fine-tune the physicochemical properties of the resulting diastereomers, leading to better separation and detection. escholarship.orgnih.gov

A primary strategy for creating new FDAA analogs involves replacing the L-alanine amide with other chiral amino acid amides or amines. researchgate.netnih.gov This is typically achieved by reacting 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with the desired chiral auxiliary. The amino group of the auxiliary displaces one of the fluorine atoms on the DFDNB ring to form the new chiral derivatizing agent. nih.gov

Several amino acid amides have been successfully incorporated to create variants of Marfey's reagent, each with unique characteristics. For example, L-valine amide and L-leucine amide have been used to synthesize L-FDVA and L-FDLA, respectively. researchgate.net Other research has utilized a range of amino acid amides, including L-Alanine amide, L-Valine amide, L-Leucine amide, and D-Phenylglycine amide, to create a suite of new derivatizing agents. nih.gov

A notable advancement involves the incorporation of more complex moieties, such as L-tryptophanamide, to create L-5-fluoro-2,4-dinitrophenyl-Nα-L-tryptophanamide (L-FDTA). escholarship.org This was accomplished using a variation of the original Marfey's protocol. escholarship.org Similarly, a chiral amine, (S)-1-(Naphthalen-2′-yl)ethanamine, has been used to synthesize another novel CDA. escholarship.org

| Chiral Auxiliary Incorporated | Resulting Reagent Abbreviation | Reference |

|---|---|---|

| L-Alanine amide | L-FDAA (Marfey's Reagent) | researchgate.net |

| L-Valine amide | L-FDVA | researchgate.net |

| L-Leucine amide | L-FDLA | researchgate.net |

| D-Phenylglycine amide | D-FDPA | nih.gov |

| L-Tryptophanamide | L-FDTA | escholarship.org |

| (S)-1-(Naphthalen-2′-yl)ethanamine | (S)-FDNE | escholarship.org |

Stereochemical control is the guiding principle in the synthesis and application of these derivatives. The synthesis of the chiral derivatizing agent itself must begin with an enantiomerically pure chiral auxiliary (e.g., L-alanine amide or L-valine amide). nih.gov This initial stereochemistry is crucial as it is transferred to the analyte during the derivatization process.

When the chiral reagent reacts with a racemic or enantiomeric mixture of an amino acid, it forms a pair of stable diastereomers. researchgate.net Because diastereomers have different physical properties, they can be separated by reverse-phase HPLC. sigmaaldrich.com The stereochemistry of the chiral auxiliary within the reagent directly influences the chromatographic behavior and retention times of the resulting D- and L-amino acid diastereomers. The objective is to maximize the difference in retention times (ΔtR) to achieve baseline separation, which allows for accurate quantification of each enantiomer. escholarship.org The elution order of the L- and D-amino acid derivatives is a consistent feature for a given chiral reagent, providing a reliable method for assigning the absolute configuration of the unknown amino acid. researchgate.net

Advanced synthetic strategies focus on creating derivatives with "enhanced properties," which in this context refers to improved HPLC performance, such as superior resolution of diastereomers, especially for complex mixtures or challenging amino acids. escholarship.org

One successful advanced strategy is the rational design of the chiral auxiliary to introduce secondary chemical interactions that can influence chromatographic separation. escholarship.org The synthesis of L-FDTA, which incorporates L-tryptophanamide, is a prime example. The indole (B1671886) ring of the tryptophan moiety in the L-FDTA derivative was found to participate in π-cation interactions with ammonium (B1175870) ions present in the HPLC mobile phase. escholarship.org This specific interaction significantly altered the differential retention times for several key amino acid derivatives, leading to dramatically improved resolution compared to the standard Marfey's reagent. escholarship.org This demonstrates a sophisticated approach where the synthetic design directly targets the mechanism of separation to enhance performance.

Reaction Mechanisms and Chemical Reactivity of 1 Fluoro 2,4 Dinitrophenyl 5 Alanine

Principles of Nucleophilic Aromatic Substitution (SNAr) with Amine Substrates

The reaction between 1-Fluoro-2,4-dinitrophenyl-5-alanine and an amine-containing substrate, like an amino acid, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. pressbooks.pubucla.edu This pathway is distinct from SN1 and SN2 reactions common to alkyl halides. Aryl halides are generally inert to classical substitution reactions due to the steric hindrance of the aromatic ring, which prevents backside attack (required for SN2), and the instability of the resulting aryl cation (which prevents SN1). pressbooks.pub However, the presence of strong electron-withdrawing groups on the aromatic ring enables the SNAr pathway. vaia.com

The SNAr mechanism is a two-step process:

Addition: The nucleophile (the amino group) attacks the electrophilic carbon atom of the aromatic ring that is bonded to the fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov

Elimination: The leaving group (fluoride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and resulting in the final substituted product. pressbooks.pub

The feasibility of the SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group (fluorine). pressbooks.pubvaia.com In this compound, the two nitro groups (–NO₂) fulfill this role perfectly.

These groups activate the aromatic ring toward nucleophilic attack in two significant ways:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the aromatic ring, making the carbon atom attached to the fluorine more electrophilic and thus more susceptible to attack by a nucleophile.

Resonance Effect: The nitro groups provide substantial stabilization for the negatively charged Meisenheimer complex formed during the reaction. The negative charge can be delocalized through resonance onto the oxygen atoms of the ortho and para nitro groups. pressbooks.pub This delocalization spreads the charge over a larger area, significantly lowering the activation energy of the intermediate and facilitating its formation.

Without these activating nitro groups, nucleophilic aromatic substitution would not readily occur under typical conditions. nih.gov

In the derivatization of an amino acid, the unprotonated α-amino group acts as the nucleophile. It attacks the carbon atom at position 1 of the dinitrophenyl ring, leading to the displacement of the fluorine atom. ucla.eduvaia.com

The mechanism proceeds as follows:

The nucleophilic nitrogen of the amino acid attacks the C-1 carbon of the phenyl ring, breaking the π-bond and forming a new carbon-nitrogen bond. This results in the formation of the tetrahedral Meisenheimer intermediate.

The negative charge of this intermediate is delocalized across the aromatic system and into the nitro groups, creating a relatively stable species. pressbooks.pub

The aromatic system is regenerated by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context. This step is typically rapid and irreversible, driving the reaction to completion.

This reaction forms a stable dinitrophenyl-amino acid (DNP-amino acid) derivative, which can then be analyzed. wikipedia.org

Kinetic and Thermodynamic Aspects of Derivatization

The rate and efficiency of the derivatization reaction are influenced by several factors, including pH, solvent, and the structure of the amino acid substrate itself.

The pH of the reaction medium is a critical parameter. The primary nucleophile is the neutral, unprotonated amino group (–NH₂) of the amino acid, not its protonated form (–NH₃⁺). Therefore, the reaction rate is highly dependent on the pKa of the amino group and the pH of the solution. nih.gov

Reactions are typically carried out under mild alkaline conditions, often around pH 9.0, to ensure a sufficient concentration of the nucleophilic unprotonated amine. vanderbilt.edu At acidic or neutral pH, the amino group is predominantly protonated, rendering it non-nucleophilic and drastically slowing or preventing the reaction. However, excessively high pH can promote side reactions. Studies have shown that labeling can be performed at different pH values, such as 6.5 and 9.2, with the environment influencing specificity. For instance, at a lower pH of 6.5, the reaction can show enhanced specificity for amino groups located in more hydrophobic environments. nih.govnih.gov

The choice of solvent is also important. The reagent is soluble in organic solvents like ethanol (B145695), chloroform, and benzene (B151609). gbiosciences.com The derivatization is often performed in a mixed aqueous-organic solvent system to ensure all reactants remain in solution.

| Factor | Condition | Effect on Reaction Rate | Rationale |

| pH | Low pH (< 7) | Very Slow / No Reaction | The amino group is protonated (R-NH₃⁺), which is not nucleophilic. nih.gov |

| pH | Optimal pH (~8.5-9.5) | Fast | A significant fraction of the amino group is deprotonated (R-NH₂) and acts as a strong nucleophile. vanderbilt.edu |

| pH | High pH (> 10) | Fast, but risk of side reactions | While the amine is fully deprotonated, other groups (e.g., hydroxyl) can also become deprotonated and react. |

| Solvent | Aqueous Buffer | Moderate | Ensures solubility of amino acids but may require a co-solvent for the reagent. |

| Solvent | Mixed Aqueous/Organic | Optimal | Ensures solubility of both the polar amino acid and the less polar derivatizing reagent. |

The intrinsic properties of the reacting amino acid also affect the kinetics of the derivatization.

Electronic Factors: The primary electronic factor is the nucleophilicity of the reacting amino group. The α-amino groups of most amino acids have similar pKa values and therefore similar nucleophilicity under the same pH conditions.

Steric Factors: Steric hindrance around the nucleophilic amino group can significantly decrease the reaction rate. The α-amino group of most amino acids is relatively unhindered and reacts readily. However, for N-terminal amino acids in a folded peptide or protein, the accessibility of the amino group can be limited by the surrounding protein structure, potentially slowing the reaction. Secondary amines, such as in proline, are less nucleophilic and react more slowly than primary amines.

Side Reactions and Product Formation in Derivatization Processes

While the primary reaction site is the N-terminal α-amino group of a peptide or the α-amino group of a free amino acid, other nucleophilic side chains present in proteins can also react with this compound, leading to side products. gbiosciences.com The extent of these side reactions is highly dependent on the pH.

The most common side reactions involve the following amino acid residues:

Lysine (B10760008): The ε-amino group of the lysine side chain is nucleophilic and reacts to form an ε-DNP derivative.

Tyrosine: At alkaline pH, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is a potent nucleophile and can react to form a DNP-ether.

Cysteine: The sulfhydryl group is highly nucleophilic and readily reacts to form a DNP-thioether.

Histidine: The imidazole (B134444) ring of the histidine side chain can also be modified, particularly at a pH above its pKa.

These side reactions are important considerations in protein sequencing, as they can complicate the analysis of the N-terminal residue. gbiosciences.com

| Amino Acid Residue | Nucleophilic Group | Potential Side Product | Conditions Favoring Reaction |

| Lysine | ε-amino (–NH₂) | ε-DNP-lysine derivative | Alkaline pH |

| Tyrosine | Phenolic hydroxyl (–OH) | O-DNP-tyrosine ether | Alkaline pH (> 10) |

| Cysteine | Sulfhydryl (–SH) | S-DNP-cysteine thioether | Mildly alkaline pH |

| Histidine | Imidazole ring | Im-DNP-histidine derivative | pH > pKa of imidazole |

Hydrolysis and Decomposition Pathways

While this compound amide is relatively stable, it can undergo hydrolysis, particularly under alkaline conditions. The primary pathway for its decomposition in aqueous environments involves the hydrolysis of the bond between the aromatic ring and the fluorine atom. This reaction is analogous to the hydrolysis of other activated aryl halides.

The generally accepted mechanism for the hydrolysis of activated aryl halides like FDAA is the SNAr mechanism. In the presence of a nucleophile, such as a hydroxide (B78521) ion (OH⁻), the reaction proceeds via a two-step addition-elimination process. First, the hydroxide ion attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, significantly, onto the oxygen atoms of the nitro groups. This delocalization stabilizes the intermediate, making its formation feasible. In the second step, the leaving group, in this case, the fluoride ion (F⁻), is eliminated, restoring the aromaticity of the ring and yielding 2,4-dinitrophenyl-5-alanine amide.

Under acidic conditions, the amide bond within the alanine (B10760859) moiety of the molecule can also be susceptible to hydrolysis, although this typically requires more forcing conditions, such as prolonged heating with strong acids. This would lead to the formation of 2,4-dinitrophenyl-alanine and ammonia. Dinitrophenols themselves are known to be stable in acidic solutions but can decompose under the influence of UV radiation in alkaline solutions. libretexts.org

It is also noteworthy that dinitrophenol compounds can form explosive salts with strong bases and ammonia. semanticscholar.org When heated to decomposition, they can emit toxic fumes of nitrogen dioxide. libretexts.orgsemanticscholar.org

Formation of Byproducts and Their Identification

The primary byproduct of the intended derivatization reaction of FDAA with a primary amine is the fluoride ion. However, side reactions can lead to the formation of other byproducts. In the context of its use in amino acid analysis, the most common side reaction is the hydrolysis of the reagent itself, as described in the previous section. This hydrolysis results in the formation of 2,4-dinitrophenol (B41442). researchgate.net This can be problematic in analytical applications as residual reagent can sometimes interfere with the detection of certain derivatized amino acids. researchgate.net

When FDAA is used to derivatize a complex mixture of biomolecules, such as a protein hydrolysate, other byproducts can be formed due to the reactivity of FDAA with other nucleophilic functional groups present. For instance, the reaction with water molecules present in the reaction medium can lead to the formation of 2,4-dinitrophenol as a byproduct.

In the context of peptide sequencing using the related Sanger's reagent (1-fluoro-2,4-dinitrobenzene), a limitation is that the dye can label all amine groups in a protein, including the amine groups of side chains (e.g., the ε-amino group of lysine), which can lead to multiple derivatized products and potentially ambiguous results. nih.gov A similar scenario can be expected with FDAA, where di-substituted products can form with amino acids containing more than one amino group, such as lysine and ornithine.

Interactions with Other Functional Groups in Complex Chemical Systems

The high reactivity of the electrophilic aromatic ring of this compound amide allows it to interact with a variety of nucleophilic functional groups commonly found in complex biological and chemical systems. While its primary target is the amino group, its reactivity extends to other nucleophiles, most notably thiols and hydroxyls.

Reactivity Towards Thiols and Hydroxyls in Research Contexts

The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), the core reactive moiety of FDAA, with thiol and hydroxyl groups is well-documented. Thiols, being strong nucleophiles, readily react with DNFB in a nucleophilic aromatic substitution reaction to form stable thioether derivatives. nih.gov This reactivity is exploited in various biochemical studies, including the analysis of cysteine residues in proteins. byjus.comnih.gov The reaction with the thiol group of cysteine is a known side reaction during the derivatization of amino acids with Marfey's reagent. byjus.com

The hydroxyl group, being a weaker nucleophile than the thiol or amino group, reacts less readily with FDAA. However, under specific conditions, such as increased pH, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide or phenoxide ion, which can then react with FDAA. This is particularly relevant for the phenolic hydroxyl group of tyrosine, which can be derivatized by Marfey's reagent, especially at a higher pH. The reaction of DNFB with tyrosine has been noted in studies of protein modification. nih.gov

The relative reactivity of these functional groups towards activated aryl halides generally follows the order: thiol > amine > hydroxyl. The specific reaction conditions, particularly the pH, play a crucial role in determining which functional group will preferentially react.

Specificity and Selectivity in Derivatization Reactions

The specificity and selectivity of this compound amide in derivatization reactions are critical for its utility in analytical chemistry, particularly in the chiral analysis of amino acids. The reagent exhibits high selectivity for primary amino groups under controlled pH conditions (typically around 9). At this pH, the amino group is sufficiently deprotonated to act as a potent nucleophile, while the hydroxyl group remains largely protonated and less reactive.

However, as the pH increases, the selectivity can decrease. The deprotonation of hydroxyl and thiol groups enhances their nucleophilicity, leading to potential side reactions. For instance, to promote the reaction with the hydroxyl group of tyrosine, a higher pH is employed.

In complex systems containing multiple nucleophiles, the outcome of the derivatization reaction is a balance between the intrinsic nucleophilicity of the functional groups and their concentration. The relative reactivity of different nucleophiles towards activated aryl halides is a key factor. For example, maleimides, another class of reagents used for bioconjugation, are known to be more reactive with thiols than with amines. While FDAA is primarily an amine-reactive reagent, the presence of highly reactive thiols can lead to competitive side reactions.

The steric environment of the nucleophilic group also influences the reaction rate and selectivity. Bulky substituents near the reactive site can hinder the approach of the FDAA molecule, reducing the reaction efficiency.

Advanced Analytical Methodologies Utilizing 1 Fluoro 2,4 Dinitrophenyl 5 Alanine

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of diastereomers formed by the reaction of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide with chiral amino acids. sci-hub.boxspringernature.comresearchgate.netjuniperpublishers.com Pre-column derivatization with this reagent creates diastereomeric derivatives that are readily separable by reverse-phase HPLC, making it a preferred method for determining the optical purity of amino acids and peptides. sci-hub.boxspringernature.comspringernature.com The success of this separation is highly dependent on the optimization of chromatographic parameters, including the stationary phase, mobile phase composition, and detection method.

The choice of stationary phase is critical for achieving baseline separation of the diastereomeric derivatives. springernature.com Reversed-phase columns are standard for this application, with octadecylsilane (ODS, C18) being a common choice. sci-hub.boxjuniperpublishers.comresearchgate.net These non-polar stationary phases interact differently with the formed diastereomers, allowing for their separation. springernature.com

Research has demonstrated that other stationary phases can offer advantages for specific separations. For instance, C8 columns have been effectively used, particularly in LC-MS/MS applications with neutral pH mobile phases, to resolve all 19 common D/L-amino acid pairs. researchgate.netnih.gov More recently, C3 stationary phases have been introduced to overcome limitations of C18 columns, such as the masking of certain derivatives by the residual Marfey's reagent. acs.orgnih.gov The C3 method has shown an improved ability to resolve all amino acid isomers, including those of isoleucine. acs.orgnih.gov The selection of the stationary phase is therefore a key optimization step tailored to the specific amino acid mixture being analyzed.

| Stationary Phase | Typical Use Case | Advantages | References |

|---|---|---|---|

| ODS (C18) | General purpose separation of Marfey's derivatives | Widely available, well-characterized | sci-hub.boxjuniperpublishers.comresearchgate.net |

| C8 | LC-MS/MS applications, neutral pH separations | Effective for resolving all 19 common D/L-amino acid pairs | researchgate.netnih.gov |

| C3 | Overcoming co-elution with residual reagent, resolving isoleucine isomers | Improved resolution for problematic derivatives | acs.orgnih.gov |

The mobile phase composition plays a pivotal role in the resolution of diastereomers. Typically, a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is used in a gradient elution mode. sci-hub.boxresearchgate.net The choice of buffer and its pH can significantly influence the retention times and separation factors. researchgate.net

Acidic mobile phases, often containing triethylammonium phosphate at pH 3.0 or formic acid, are frequently employed. acs.orgresearchgate.netnih.gov However, studies have shown that a neutral pH mobile phase, such as water/acetonitrile/ammonium (B1175870) acetate at pH 6.5, can provide superior resolution for all 19 D/L-amino acid pairs, which is not always achievable with acidic conditions. nih.govnih.gov Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is essential for separating complex mixtures of amino acid derivatives within a reasonable timeframe. acs.orgnih.gov Optimized gradients can resolve numerous diastereomeric pairs in a single chromatographic run. nih.gov

| Mobile Phase System | pH | Typical Organic Modifier | Application Notes | References |

|---|---|---|---|---|

| Triethylammonium phosphate buffer | 3.0 | Acetonitrile | Commonly used for standard separations. | acs.orgresearchgate.net |

| Formic acid in water | ~2.7 | Acetonitrile | Often used in LC-MS applications, but may not resolve all D/L pairs. | nih.govnih.gov |

| Ammonium acetate buffer | 6.5 | Acetonitrile | Demonstrated to resolve all 19 common D/L-amino acid pairs. | nih.govnih.gov |

| Sodium acetate buffer | Variable | Acetonitrile | Used for achieving excellent resolution of specific amino acid sets. | researchgate.net |

The dinitrophenyl group incorporated into the amino acid derivatives provides a strong chromophore, making UV/Vis spectrophotometry the primary detection method. springernature.comjuniperpublishers.com The derivatives exhibit a maximum absorbance (λmax) at approximately 340 nm, allowing for highly sensitive detection in the subnanomolar to picomole range. springernature.comfishersci.ca

Diode Array Detection (DAD) offers an advantage over fixed-wavelength UV detectors by collecting spectra across a range of wavelengths. acs.org This capability is useful for confirming the identity of peaks and assessing their purity, as it allows for the simultaneous monitoring of the analyte at its λmax and at other wavelengths to check for co-eluting impurities. acs.orgacs.org Both UV/Vis and DAD are robust and reliable detection methods for the quantitative analysis of amino acids derivatized with 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide. sci-hub.boxjuniperpublishers.comsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Characterization

While HPLC-UV provides excellent quantitative data, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and structural information. nih.govnih.gov This combination is particularly powerful for analyzing complex biological matrices and for the unambiguous identification of derivatized amino acids. nih.govacs.org

The derivatization of amino acids with 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is compatible with mass spectrometric detection, typically using electrospray ionization (ESI). nih.govnih.gov The derivatization not only facilitates chromatographic separation but also introduces a tag that can be readily ionized and detected by the mass spectrometer. acs.org

Method development has focused on optimizing mobile phases to be compatible with both HPLC separation and MS ionization. nih.govnih.gov For instance, while traditional HPLC methods might use non-volatile buffers, LC-MS methods employ volatile buffers like ammonium acetate or formic acid. nih.govnih.govnih.gov Negative mode ESI has been shown to provide good sensitivity for the detection of the derivatives, especially when using a neutral pH mobile phase. nih.govnih.gov The integration of this derivatization strategy with LC-MS has enabled the resolution and quantification of all 20 common L- and D-amino acids in complex samples. nih.govacs.org

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of the derivatized amino acids. nih.govnih.gov In an MS/MS experiment, the derivatized molecule (the precursor ion) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a structural fingerprint that is unique to the specific amino acid derivative, allowing for highly selective and confident identification. nih.govnih.gov

This technique is particularly useful for distinguishing between isobaric amino acids, such as leucine and isoleucine, which have the same molecular weight. nih.gov By selecting specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) experiment, it is possible to selectively quantify each isomer even if they are not perfectly separated chromatographically. nih.gov This capability significantly enhances the power of Marfey's method, providing not just chiral information but also definitive structural confirmation of the amino acids present in a sample. nih.govnih.govnih.gov

Quantification Strategies in LC-MS/MS-Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the sensitive and selective quantification of amino acid enantiomers derivatized with 1-Fluoro-2,4-dinitrophenyl-5-alanine, also known as Marfey's reagent. nih.gov This approach offers significant advantages in complex biological matrices where high selectivity is paramount. researchgate.netmdpi.com The quantification strategies typically involve the use of internal standards and the careful optimization of both chromatographic separation and mass spectrometric detection parameters.

A common strategy involves the preparation of a calibration curve using a series of standard solutions containing known concentrations of the amino acid enantiomers of interest. These standards are derivatized with this compound under the same conditions as the unknown samples. nih.gov An internal standard, often a stable isotope-labeled version of the analyte (e.g., 13C3-D-Ala), is added to both the standards and the samples at a fixed concentration. nih.gov This internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a linear regression curve. nih.gov This curve is subsequently used to determine the concentration of the analyte in the unknown samples.

Method validation is a critical aspect of ensuring the reliability of quantification. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), matrix effect, and stability. nih.gov Linearity is assessed by the correlation coefficient (R²) of the calibration curve, with values greater than 0.98 being generally acceptable. mdpi.com The sensitivity of the method is determined by the lowest concentration of the analyte that can be reliably detected and quantified. For instance, some optimized methods can achieve LODs at or below 100 nM for most analytes. nih.gov

The choice of ionization mode, either positive or negative electrospray ionization (ESI), can significantly impact sensitivity and selectivity. nih.gov For example, a method using a neutral pH mobile phase with negative mode detection has been shown to be effective. nih.gov Multiple Reaction Monitoring (MRM) is the most frequently employed scan mode in tandem mass spectrometry for quantification. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for each analyte and internal standard, which greatly enhances the selectivity and signal-to-noise ratio. nih.govnih.gov For each derivatized amino acid, typically one to three of the most intense fragment ions are selected for the final MS/MS method. nih.gov

Table 1: Key Parameters in LC-MS/MS Quantification of Amino Acids Derivatized with this compound

| Parameter | Description | Typical Values/Considerations |

| Internal Standard | A compound added in a constant amount to samples, calibration standards, and blanks. | Stable isotope-labeled amino acids (e.g., 13C3-D-Ala) are preferred. |

| Calibration Curve | A plot of the analyte response versus the concentration of the analyte. | Generated using a series of dilutions of derivatized amino acid standards. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² values > 0.98 are generally considered acceptable. mdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Can be at or below 100 nM for many amino acids. nih.gov |

| Ionization Mode | The method by which the analyte is ionized prior to mass analysis. | Electrospray ionization (ESI) in either positive or negative mode is common. nih.gov |

| Scan Mode | The type of mass spectrometric scan used for data acquisition. | Multiple Reaction Monitoring (MRM) is highly selective and sensitive. nih.gov |

Other Chromatographic and Spectroscopic Techniques

While LC-MS/MS is a powerful tool, other chromatographic and spectroscopic techniques play important roles in the analysis of this compound and its derivatives. These methods are often employed for qualitative analysis, structural confirmation, and preliminary assessments.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis of amino acids derivatized with this compound. researchgate.net This technique is particularly useful for monitoring the progress of the derivatization reaction and for preliminary separation of the resulting diastereomers. researchgate.net The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (e.g., silica gel) and the mobile phase. The dinitrophenyl group in the derivatives imparts a yellow color, allowing for visual detection without the need for additional staining reagents. springernature.com

The choice of the mobile phase is critical for achieving good separation of the diastereomeric derivatives. A mixture of solvents with varying polarities is typically used to optimize the resolution. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compounds by comparison with standards run on the same plate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the dinitrophenyl ring, the protons of the alanine (B10760859) moiety, and the amide protons can be observed. The chemical shifts and coupling constants of these protons provide insights into the connectivity of the atoms. Similarly, the ¹³C NMR spectrum displays distinct signals for each carbon atom in the molecule, further confirming its structure. While NMR is not typically used for quantitative analysis in this context due to its lower sensitivity compared to LC-MS, it is crucial for the initial characterization of the reagent and its reaction products. pharmaffiliates.com Chiral derivatizing agents are also widely employed for the chiral analysis of various compounds by NMR spectroscopy. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule and its derivatives.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For instance, the presence of N-H stretching vibrations from the amide and amino groups, C=O stretching from the amide, and characteristic absorptions from the nitro groups and the aromatic ring can be observed in the IR spectrum. nih.gov

UV-Vis spectroscopy is particularly important for the detection and quantification of the derivatives in chromatographic methods. researchgate.net The dinitrophenyl moiety acts as a strong chromophore, exhibiting a characteristic maximum absorbance (λmax) at approximately 340 nm. springernature.comresearchgate.netfishersci.com This property is exploited in HPLC systems equipped with a UV detector, allowing for sensitive detection of the derivatized amino acids in the subnanomolar range. springernature.comresearchgate.net The molar absorptivity (ε) of the dinitrophenyl alanine amide moiety is in the order of 30,000 M⁻¹ cm⁻¹, which contributes to the high sensitivity of the detection method. springernature.comresearchgate.net

Table 2: Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Feature | Typical Observation | Application |

| UV-Vis Spectroscopy | Maximum Absorbance (λmax) | ~340 nm fishersci.com | Detection in HPLC |

| UV-Vis Spectroscopy | Molar Absorptivity (ε) | ~30,000 M⁻¹ cm⁻¹ springernature.comresearchgate.net | Basis for quantification |

| IR Spectroscopy | Functional Group Vibrations | N-H, C=O, NO₂, Aromatic C-H stretches | Structural confirmation |

| ¹H NMR Spectroscopy | Proton Signals | Aromatic, Aliphatic, Amide protons | Structural elucidation |

| ¹³C NMR Spectroscopy | Carbon Signals | Aromatic, Carbonyl, Aliphatic carbons | Structural confirmation |

Applications of 1 Fluoro 2,4 Dinitrophenyl 5 Alanine in Academic Research

Enantiomeric Analysis of Amino Acids and Amines

Marfey's reagent is a cornerstone for the enantiomeric analysis of amino acids and other chiral amines. wikipedia.org The method involves the derivatization of the analyte with the chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), or its D-enantiomer. This reaction converts the enantiomers of the analyte into diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net The dinitrophenyl group provides a strong chromophore, allowing for sensitive UV detection of the derivatives at approximately 340 nm. nih.govresearchgate.netspringernature.com

Determination of D/L Ratios in Biological Samples and Synthetic Products

A significant application of Marfey's reagent is the determination of the D/L ratio of amino acids in various matrices. This is crucial in fields such as food science, microbiology, and geochemistry. For instance, the presence and abundance of D-amino acids in biological samples can be indicative of bacterial activity or can serve as biomarkers for certain diseases. nih.govyoutube.com In synthetic chemistry, confirming the enantiomeric ratio of amino acid derivatives is essential for ensuring the quality and efficacy of synthesized peptides and pharmaceuticals. mdpi.com The method's reliability allows for the accurate quantification of even small amounts of one enantiomer in the presence of a large excess of the other.

A general procedure for determining the D/L ratio of an amino acid sample involves the following steps:

Hydrolysis of the sample (if it is a peptide or protein) to release the constituent amino acids.

Derivatization of the amino acid mixture with Marfey's reagent under mild alkaline conditions.

Separation of the resulting diastereomeric derivatives by RP-HPLC.

Quantification of the individual D- and L-amino acid derivatives based on their peak areas in the chromatogram.

The elution order of the diastereomers is typically consistent, with the L-FDAA derivative of a D-amino acid eluting later than the L-FDAA derivative of the corresponding L-amino acid. fishersci.com

Quantification of Racemization in Synthetic Processes

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant concern in peptide synthesis. Marfey's reagent provides a highly sensitive method for quantifying the extent of racemization that may occur during the activation and coupling steps of peptide synthesis. creative-biolabs.com By analyzing the D/L ratio of the amino acids in the final synthetic peptide, researchers can assess the efficiency of their synthetic strategies in preserving the chiral integrity of the amino acid building blocks. A study on the anchoring of protected amino acids to solid supports for peptide synthesis demonstrated the utility of Marfey's reagent in quantifying racemization, with a reliability of up to 0.1% racemate. creative-biolabs.com

Chiral Purity Assessment of Amino Acid Building Blocks

The chiral purity of the amino acid building blocks used in solid-phase peptide synthesis is paramount. Even minor chiral impurities can lead to the formation of undesirable diastereomeric peptides, complicating purification and potentially affecting the biological activity of the final product. nih.gov Marfey's reagent is employed to assess the enantiomeric purity of commercially available and synthetically prepared amino acid derivatives. nih.gov This quality control step ensures that only highly pure enantiomers are used in the synthesis of peptides and other chiral molecules.

Protein and Peptide Research

Beyond its use in the analysis of free amino acids, 1-Fluoro-2,4-dinitrophenyl-5-alanine has played a historical and ongoing role in the broader field of protein and peptide research.

N-Terminal Amino Acid Analysis in Protein Sequencing (Historical and Modern Context)

Historically, the determination of the N-terminal amino acid was a crucial first step in protein sequencing. The foundational method for this was developed by Frederick Sanger, who used 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a compound closely related to Marfey's reagent, to label the N-terminal amino group of insulin. wikipedia.orgcreative-biolabs.com This reaction forms a dinitrophenyl (DNP) derivative of the N-terminal amino acid. wikipedia.orgcreative-biolabs.com Subsequent acid hydrolysis of the protein cleaves all the peptide bonds, leaving the DNP-amino acid intact, which could then be identified by chromatography. wikipedia.org This pioneering work earned Sanger the Nobel Prize in Chemistry in 1958.

While Sanger's method was revolutionary, it had the limitation of destroying the rest of the polypeptide chain during the hydrolysis step. youtube.com Modern protein sequencing is now dominated by Edman degradation, which allows for the sequential removal and identification of N-terminal amino acids. However, the principle of N-terminal labeling established by Sanger remains relevant. Marfey's reagent, with its inherent chirality, offers an advantage over FDNB in that it can simultaneously determine the N-terminal amino acid and its enantiomeric configuration. While not the primary method for de novo sequencing today, it is still a valuable tool for characterizing peptides, especially those of natural origin where the presence of D-amino acids is possible. nih.govmdpi.com

Labeling and Tagging of Amino Groups for Biochemical Studies

The reactivity of this compound towards amino groups makes it a useful labeling and tagging reagent in a variety of biochemical studies. nih.govfishersci.com By attaching the dinitrophenyl moiety to a peptide or protein, researchers can introduce a UV-active tag, facilitating detection and quantification during chromatographic separation. fishersci.comfishersci.co.uk

This labeling is particularly valuable in the study of natural products. For example, Marfey's method has been extensively used to determine the absolute configuration of amino acid residues within complex cyclic peptides and depsipeptides isolated from marine organisms like cyanobacteria and fungi. mdpi.com Understanding the stereochemistry of these natural products is crucial for their synthesis and for elucidating their structure-activity relationships.

Furthermore, isotopic variants of Marfey's reagent have been developed to enable more sophisticated "amino-omics" studies using mass spectrometry. nih.gov By using heavy-atom labeled L- and D-Marfey's reagents, researchers can selectively identify and quantify a wide range of amines and amino acid stereoisomers in complex biological extracts. nih.gov

Below is a table summarizing examples of peptides whose amino acid configurations have been determined using Marfey's reagent:

| Peptide/Class | Source Organism | Amino Acids Analyzed | Research Finding |

| Cyclic Peptides (1-4) | Nocardiopsis sp. | Various | Successful determination of the absolute configuration of constituent amino acids. mdpi.com |

| Piperazimycins A-C | Streptomyces sp. | Various | Determination of amino acid stereochemistry in these cyclic hexadepsipeptides. mdpi.com |

| Grassypeptolides D & E | Leptolyngbya sp. | Various | Chiral analysis of amino acid residues in these cyclic depsipeptides. mdpi.com |

| Antillatoxin B | Lyngbya majuscula | N-Me-Hph | The configuration of N-Me-Hph was assigned as L. mdpi.com |

| Lobocyclamides A-C | Lyngbya confervoides | Various | Determination of amino acid stereochemistry in these antifungal lipopeptides. mdpi.com |

Studies on Peptide Synthesis and Modification

While not a direct participant in the formation of peptide bonds during solid-phase or solution-phase peptide synthesis, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's reagent, is a cornerstone for the analysis and quality control of synthetic peptides. Its primary role is in the post-synthesis stage, where it is used to verify the amino acid composition and, crucially, the enantiomeric purity of the final peptide product. researchgate.netresearchgate.net

The process involves the complete acid hydrolysis of the synthetic peptide to break it down into its constituent amino acids. These individual amino acids are then derivatized with Marfey's reagent. The reagent reacts with the primary amine of the amino acids to form diastereomers. researchgate.net These diastereomeric derivatives can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com This analytical step is vital for confirming that the correct amino acids were incorporated during synthesis and that no undesirable racemization (conversion of an L-amino acid to a D-amino acid, or vice versa) occurred, which can significantly impact the peptide's biological activity. studylib.net

Investigation of Enzyme-Substrate Interactions and Reaction Pathways

The dinitrophenyl moiety of this compound and its derivatives allows for the investigation of enzyme-substrate interactions and reaction mechanisms, primarily through its ability to react with and modify specific amino acid residues within proteins.

Use as a Substrate in Enzyme Assays

Although less common than its use as a derivatizing agent, dinitrophenyl-amino acid derivatives can be employed as substrates in certain enzyme assays. For instance, the cleavage of a dinitrophenyl-labeled peptide by a protease can be monitored spectrophotometrically due to the chromophoric nature of the dinitrophenyl group. This allows for the kinetic analysis of the enzyme's activity. While specific studies detailing the use of this compound as a direct substrate are not abundant, the principle is applied with similar dinitrophenylated compounds. gbiosciences.com The dinitrophenyl group's stability under certain hydrolysis conditions makes it a useful label for tracking the fate of a substrate. nih.gov

Probing Protein-Ligand Binding and Functional Modulation

The reaction of this compound with amino groups on proteins can be used to probe protein-ligand binding sites. By modifying accessible amino acid residues, researchers can identify those crucial for substrate binding or catalytic activity. If the modification of a specific residue by the dinitrophenyl compound leads to a loss of function, it suggests that this residue is located within or near the active site. gbiosciences.com Furthermore, the binding of dinitrophenyl-amino acids to antibodies has been studied to understand the principles of molecular recognition. acs.org This "transconjugation" phenomenon, where the DNP group may be transferred to proteins, highlights its utility in studying protein interactions. nih.gov

Mechanisms of Enzyme Inhibition by Dinitrophenyl Derivatives (at a molecular level)

Dinitrophenyl derivatives can act as enzyme inhibitors through various mechanisms, primarily involving the covalent modification of the enzyme. The electrophilic nature of the fluorodinitrophenyl group allows it to react with nucleophilic amino acid residues such as lysine (B10760008), cysteine, and histidine at the enzyme's active site or allosteric sites. gbiosciences.com

This covalent modification can lead to irreversible inhibition by permanently blocking the active site, preventing the substrate from binding. wikipedia.org Alternatively, the binding of the dinitrophenyl derivative to an allosteric site can induce a conformational change in the enzyme, altering the geometry of the active site and reducing or eliminating its catalytic efficiency. gbiosciences.com This change in protein conformation is a key aspect of how these compounds exert their inhibitory effects. Molecular modeling studies are increasingly used to understand the specific interactions between dinitrophenyl inhibitors and enzyme active sites, aiding in the design of more potent and specific inhibitors. mdpi.com

Application in Natural Product Chemistry

One of the most significant applications of this compound is in the field of natural product chemistry, specifically for the structural elucidation of peptides.

Configurational Analysis of Amino Acids in Peptides from Natural Sources

Marfey's method, which employs 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely adopted and reliable technique for determining the absolute configuration of amino acids within peptides isolated from natural sources. researchgate.netmdpi.com Many marine peptides, for example, contain non-proteinogenic or D-amino acids, and determining their stereochemistry is crucial for total synthesis and understanding their biological activity. mdpi.com

The method involves the following steps:

Hydrolysis: The natural peptide is hydrolyzed into its individual amino acids. acs.org

Derivatization: The amino acid hydrolysate is reacted with FDAA. The L-amino acids in the sample will form L-L diastereomers, while any D-amino acids will form L-D diastereomers. researchgate.net

HPLC Analysis: The resulting diastereomers are separated by RP-HPLC and detected by UV absorbance at approximately 340 nm. fishersci.co.uk

Comparison: The retention times of the derivatized amino acids from the natural peptide are compared to the retention times of standard D- and L-amino acids that have also been derivatized with FDAA. This comparison allows for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide. mdpi.com

Recent advancements have combined Marfey's analysis with techniques like HPLC-SPE-NMR to resolve more complex stereochemical challenges, such as determining the configuration of amino acids with a second chiral center. nih.gov

| Research Finding | Method | Application | Reference(s) |

| Determination of absolute configuration of amino acids in cyclic peptides from marine bacteria. | Marfey's method using FDAA and HPLC analysis. | Structural elucidation of natural products. | mdpi.com |

| Assessment of enantiomeric purity of synthetic peptides. | Derivatization with FDAA followed by RP-HPLC. | Quality control in peptide synthesis. | researchgate.netstudylib.net |

| Identification of amino acid residues crucial for enzyme function. | Covalent modification of proteins with dinitrophenyl compounds. | Probing enzyme active sites and protein-ligand interactions. | gbiosciences.com |

| Elucidation of the stereochemistry of complex amino acids in natural peptides. | Marfey's analysis combined with HPLC-SPE-NMR. | Advanced structural analysis of natural products. | nih.gov |

Characterization of Novel Bioactive Compounds

The elucidation of the precise chemical structure of a novel bioactive compound is a fundamental prerequisite for understanding its biological function and potential for further development. A critical aspect of structural characterization, particularly for peptide-based natural products, is the determination of the absolute configuration of its constituent amino acids. The chemical compound 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's reagent or L-FDAA, is a pivotal tool in academic research for this purpose. nih.govacs.orgresearchgate.netpubcompare.ai Its application allows scientists to resolve the chirality of amino acid residues, which is essential for defining the three-dimensional structure and biological activity of a newly discovered peptide.

Marfey's method has become a widely adopted and effective procedure for assigning the absolute configurations of amino acids obtained from the hydrolysis of natural products. acs.orgnih.gov The methodology involves a pre-column derivatization of the amino acids with the chiral reagent (L-FDAA), followed by the separation of the resulting diastereomers using standard reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govspringernature.comuzh.ch

The process begins with the complete acid hydrolysis of the peptide to break it down into its individual amino acid components. acs.orgnih.gov This hydrolysate, containing a mixture of L- and D-amino acids, is then reacted with L-FDAA under mild alkaline conditions. acs.org The primary amine group of each amino acid nucleophilically displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent, forming stable diastereomeric adducts. nih.govacs.org These L-FDAA-derivatized amino acids can be readily detected by UV-Vis spectrophotometry, typically at 340 nm, with high sensitivity. acs.orgfishersci.co.uk The resulting diastereomers (L-FDAA-L-amino acid and L-FDAA-D-amino acid) possess different physicochemical properties, which allows for their separation on an achiral stationary phase during HPLC analysis. nih.govacs.org By comparing the retention times of the derivatized amino acids from the natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute stereochemistry of each residue in the original peptide can be unambiguously determined. acs.orgresearchgate.net

The key steps in the application of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide for the characterization of bioactive compounds are summarized in the table below.

| Step | Description | Purpose |

| 1. Hydrolysis | The bioactive peptide is completely hydrolyzed, typically using 6 M HCl, to release its constituent amino acid residues. acs.orgnih.gov | To break the peptide bonds and obtain a mixture of individual amino acids. |

| 2. Derivatization | The amino acid mixture (hydrolysate) is reacted with 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) under alkaline conditions. acs.org | To form diastereomeric derivatives of the D- and L-amino acids. |

| 3. HPLC Analysis | The mixture of L-FDAA-derivatized amino acids is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govspringernature.com | To resolve the different diastereomers based on their retention times. |

| 4. Detection & Comparison | The separated diastereomers are detected by UV absorbance (340 nm), and their retention times are compared with those of derivatized D- and L-amino acid standards. acs.orgresearchgate.net | To assign the absolute configuration (D or L) to each amino acid residue from the original peptide. |

Researchers have expanded upon the classical Marfey's method to enhance its capabilities. The "advanced Marfey's method" integrates liquid chromatography with mass spectrometry (LC-MS). nih.govacs.org This powerful combination allows for the determination of the absolute configurations of even unusual or non-proteinogenic amino acids for which authentic standards may not be commercially available. nih.govacs.org Another refinement, the "C3 Marfey's method," utilizes a C3 HPLC column to improve the resolution of all amino acids, preventing the residual reagent from obscuring the peaks of certain derivatized amino acids. acs.orgnih.gov

The utility of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is extensively documented in the structural elucidation of a diverse array of novel bioactive compounds, particularly those isolated from marine organisms. nih.govmdpi.com This method has been indispensable in characterizing complex cyclic peptides and depsipeptides from sources such as marine cyanobacteria, bacteria, and sponges. mdpi.com

The following table presents a selection of novel bioactive compounds whose absolute stereochemistry was determined using Marfey's reagent.

| Bioactive Compound(s) | Class | Biological Source |

| Piperazimycins A–C | Cyclic Hexadepsipeptides | Marine-derived Streptomyces sp. mdpi.com |

| Grassypeptolides D & E | Cyclic Depsipeptides | Marine cyanobacterium Leptolyngbya sp. mdpi.com |

| Itralamide A & B | Cyclic Depsipeptides | Marine cyanobacterium Lyngbya majuscula mdpi.com |

| Viequeamide A | Cyclic Depsipeptide | Marine button cyanobacterium (Rivularia sp.) mdpi.com |

| Reniochalistatins A–E | Cyclic Peptides | Marine sponge Reniochalina stalagmitis mdpi.com |

The application of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide provides a reliable and sensitive method for establishing the stereochemistry of amino acids. uzh.ch This information is a cornerstone in the complete structural characterization of new peptide-based natural products, paving the way for further investigation into their synthesis, structure-activity relationships, and therapeutic potential.

Computational and Theoretical Investigations of Dinitrophenyl Amino Acid Systems

Molecular Modeling and Docking Studies

Molecular modeling and docking studies offer a microscopic view of how dinitrophenylated amino acids and peptides interact with their biological targets and explore their conformational landscapes. nih.govresearchgate.netresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of dinitrophenyl amino acid systems, docking studies are instrumental in understanding how these derivatives interact with biomolecules such as enzymes or receptors. For instance, the dinitrophenyl moiety can engage in various non-covalent interactions, including π-π stacking with aromatic residues, hydrophobic interactions, and hydrogen bonding. The specific interactions of the dinitrophenyl group, in conjunction with the amino acid side chain, determine the binding affinity and selectivity.

Docking studies can reveal key amino acid residues in a binding pocket that are crucial for the recognition of the dinitrophenyl group. This information is vital for designing new derivatives with enhanced binding properties or for understanding the mechanism of action of enzymes that process dinitrophenylated substrates.

Table 1: Key Interactions of Dinitrophenyl Moiety in Binding Pockets Predicted by Molecular Docking

| Interaction Type | Interacting Residues (Examples) | Significance in Binding |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilization of the complex through aromatic interactions. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Contribution to the overall binding affinity. |

| Hydrogen Bonding | Aspartate, Glutamate, Serine | Directional interactions that enhance specificity. |

This table is a generalized representation based on common interactions observed in molecular docking studies.

The derivatization of amino acids and peptides with the 2,4-dinitrophenyl (DNP) group significantly influences their conformational preferences. nih.govnih.govdrexel.edu Conformational analysis, through methods like molecular mechanics and dynamics, helps in understanding the three-dimensional structures adopted by these molecules in solution and in the solid state.